Cas no 18621-53-9 (2-Aminothiophene Hydrochloride)

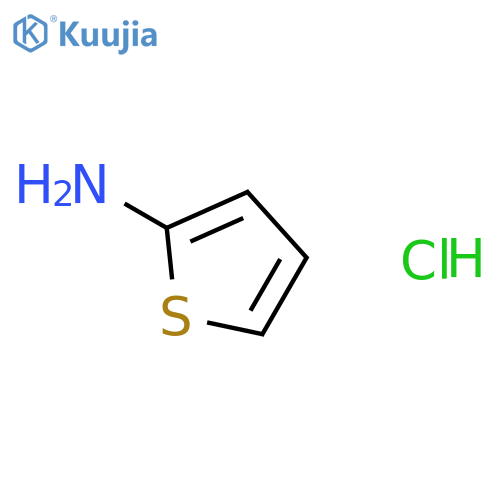

18621-53-9 structure

商品名:2-Aminothiophene Hydrochloride

2-Aminothiophene Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Thiophen-2-amine hydrochloride

- 2-Thiophenamine,hydrochloride

- thiophen-2-ylamine,hydrochloride

- thiophen-2-ylammonium chloride

- 2-Thiophenamine, hydrochloride

- SCHEMBL2954587

- F10359

- 2-AMINOTHIOPHENE HYDROCHLORIDE

- CS-0336693

- AKOS015964897

- A880672

- 2-Thiophenamine Hydrochloride; 2-Aminothiophene hydrochloride

- Thiophen-2-amine--hydrogen chloride (1/1)

- thiophen-2-amine;hydrochloride

- DTXSID10490498

- MFCD09033007

- Thiophen-2-aminehydrochloride

- 18621-53-9

- THIOPHEN-2-AMINE HCL

- 2-Aminothiophene Hydrochloride

-

- MDL: MFCD09033007

- インチ: InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H

- InChIKey: IRGDRSIZYKSOPT-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1)N.Cl

計算された属性

- せいみつぶんしりょう: 134.99100

- どういたいしつりょう: 134.9909481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 46.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3Ų

じっけんとくせい

- PSA: 54.26000

- LogP: 2.71350

2-Aminothiophene Hydrochloride セキュリティ情報

2-Aminothiophene Hydrochloride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Aminothiophene Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199561-1g |

Thiophen-2-amine hydrochloride |

18621-53-9 | 95% | 1g |

$542 | 2023-01-19 | |

| Chemenu | CM199561-1g |

Thiophen-2-amine hydrochloride |

18621-53-9 | 95% | 1g |

$542 | 2021-08-05 | |

| TRC | A630443-1000mg |

2-Aminothiophene Hydrochloride |

18621-53-9 | 1g |

$ 724.00 | 2023-04-19 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13774-10g |

Thiophen-2-amine;hydrochloride |

18621-53-9 | 95% | 10g |

$2200 | 2023-09-07 | |

| TRC | A630443-100mg |

2-Aminothiophene Hydrochloride |

18621-53-9 | 100mg |

$ 121.00 | 2023-04-19 | ||

| TRC | A630443-500mg |

2-Aminothiophene Hydrochloride |

18621-53-9 | 500mg |

$ 431.00 | 2023-04-19 | ||

| TRC | A630443-5g |

2-Aminothiophene Hydrochloride |

18621-53-9 | 5g |

$ 2945.00 | 2023-04-19 | ||

| Ambeed | A314958-1g |

Thiophen-2-amine hydrochloride |

18621-53-9 | 95% | 1g |

$705.0 | 2024-04-22 | |

| TRC | A630443-1g |

2-Aminothiophene Hydrochloride |

18621-53-9 | 1g |

$ 600.00 | 2022-06-07 |

2-Aminothiophene Hydrochloride 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

18621-53-9 (2-Aminothiophene Hydrochloride) 関連製品

- 616-46-6(Thiophen-2-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18621-53-9)2-Aminothiophene Hydrochloride

清らかである:99%

はかる:1g

価格 ($):634.0